
Sodium diethylphosphinate
Übersicht
Beschreibung
Sodium diethylphosphinate is a chemical compound with the molecular formula C4H10NaO2P . It is also known by other names such as Phosphinic acid, P,P-diethyl-, sodium salt (1:1), and Sodium diethylphosphinate .
Synthesis Analysis
Sodium diethylphosphinate can be synthesized through various methods. One method involves a free-radical addition reaction of ethylene and sodium hypophosphite on a gas-liquid interface under atmospheric pressure . Another method involves intercalating aluminum diethylphosphinate into microwave expanded vermiculite and grafting sodium stearate on its surface .
Molecular Structure Analysis
The molecular structure of Sodium diethylphosphinate has been confirmed by Fourier Transform Infrared Spectroscopy (FTIR) and 31P Nuclear Magnetic Resonance (NMR) spectroscopic analysis .
Chemical Reactions Analysis
Sodium diethylphosphinate can participate in various chemical reactions. For instance, it can be intercalated into microwave expanded vermiculite and grafted with sodium stearate to create a functional filler with flame retardant properties . It can also undergo hydrolysis to give phosphorous acid .
Wissenschaftliche Forschungsanwendungen
Synthesis and Production
- Sodium diethylphosphinate (NaDEPh) is synthesized via a gas-liquid free radical addition reaction under atmospheric pressure. This process involves the reaction of ethylene and sodium hypophosphite on a gas-liquid interface, using a self-designed gas-liquid reactor. This method achieves a high purity product (99%) in just 6 hours without additional purification, as confirmed by FTIR and 31P NMR spectroscopic analysis (Han et al., 2011).
Use in Flame Retardants
- NaDEPh is used in the preparation of aluminum diethylphosphinate, a novel class of flame retardant. By reacting self-synthesized NaDEPh with aluminum salts, a product with high phosphorous levels and strong thermal stability is obtained. The optimal conditions for this reaction include a pH of 2-3 and a reaction temperature of 75°C (Zhang Bao-gui, 2011).
- Another approach to prepare aluminum diethylphosphinate involves a photo-initiated free-radical addition reaction under atmospheric pressure. UV-irradiation is used to treat a solution of sodium hypophosphite with ethylene, resulting in a yield of approximately 96% for the final product. This process is efficient and offers high purity and thermal stability (Yang et al., 2011).
Environmental Applications
- In environmental science, NaDEPh is explored for the removal of aluminum from aqueous solutions. As a ligand agent, it forms insoluble complexes with aluminum, enabling its removal from the aqueous phase. This process is effective over a range of pH levels and is not significantly affected by the presence of calcium or chloride (Rodil et al., 2004).
Polymer Modification
- NaDEPh is used to modify the properties of polyethyleneterephthalate (PET), a common plastic. It acts as a modifier, influencing the PET molecule's resistance to combustion. The timing of its introduction during the production process is crucial to minimize adverse effects on the reaction progress (Troev et al., 1979).
Catalysis and Chemical Reactions
- In chemistry, NaDEPh participates in reactions with Group VIB hexacarbonyls, showing potential as a catalyst in the phosphorylation of tetrachloroethylene. This involves a nucleophilic attack of the diethylphosphite anion on carbonyl groups, leading to the formation of phosphaorganometallic species (Kuramshin et al., 2005).
Medical Research
- In medical research, the sodium salt of diethylphosphite-carboxyborane, a boron analogue of NaDEPh, shows promise in antitumor properties. This compound and its derivatives have been synthesized and examined for cytotoxic and antitumor characteristics (Sood et al., 1991).
Eigenschaften
IUPAC Name |
sodium;diethylphosphinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O2P.Na/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFYDEANGXVAOA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NaO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019514 | |
| Record name | Sodium diethylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium diethylphosphinate | |
CAS RN |
35160-38-4 | |
| Record name | Phosphinic acid, P,P-diethyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium diethylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphinate1030 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



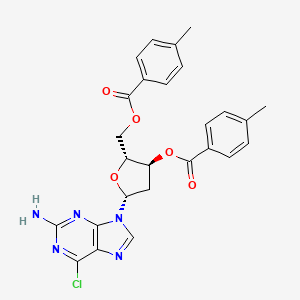

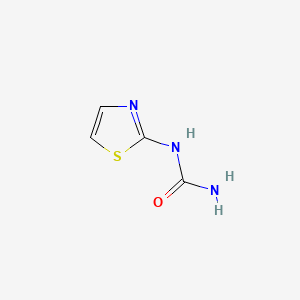
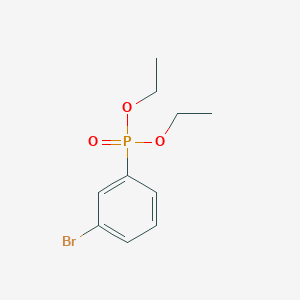


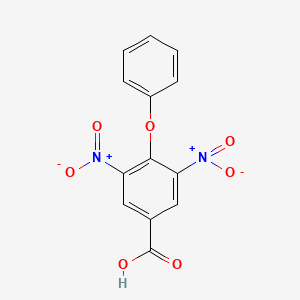


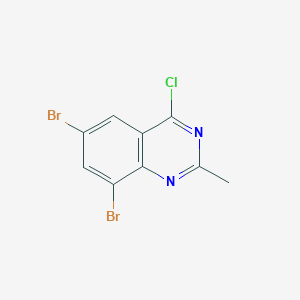


![5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B3262101.png)
